

Flephedrone's Interaction with Dopamine Transporters: A Technical Guide

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Compound of Interest

Compound Name: *Flephedrone*

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This technical guide provides a detailed examination of the mechanism of action of **flephedrone** (4-fluoromethcathinone, 4-FMC) on dopamine transporters (DAT). **Flephedrone** is a synthetic cathinone that exhibits psychostimulant properties primarily by modulating dopaminergic neurotransmission. This document synthesizes findings from in vitro pharmacological studies to elucidate its binding affinity, uptake inhibition, and dopamine release-inducing capabilities.

Core Mechanism of Action

Flephedrone primarily acts as a substrate for the dopamine transporter, exhibiting a dual mechanism of action: it competitively inhibits the reuptake of dopamine from the synaptic cleft and also induces the reverse transport of dopamine, leading to a non-vesicular release of the neurotransmitter.^{[1][2][3][4]} This action is similar to that of amphetamine and methamphetamine, classifying **flephedrone** as a dopamine-releasing agent.^{[1][2][3]} Its interaction with DAT is a key factor in its stimulant effects and abuse potential.^{[2][3]}

Quantitative Analysis of **Flephedrone's** Interaction with Monoamine Transporters

The following table summarizes the in vitro potency of **flephedrone** at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Compound	Transporter	Inhibition of Uptake (IC50, μ M)	Binding Affinity (Ki, μ M)	Dopamine Release (EC50, μ M)
Flephedrone (4-FMC)	hDAT	6.35	>10	-
hNET	0.246	1.8	-	-
hSERT	>30	>10	-	-

Data compiled from Simmler et al. (2013) and Eshleman et al. (2013) as cited in various search results. Note that specific dopamine release EC50 values for **flephedrone** were not explicitly found in the provided search snippets, though it is characterized as a dopamine releaser.

Experimental Protocols

The characterization of **flephedrone**'s interaction with dopamine transporters relies on several key in vitro experimental methodologies.

1. Monoamine Transporter Inhibition Assay (Uptake Assay)

- Objective: To determine the potency of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter of interest.
- Cell Lines: Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are commonly used.[1][2]
- Protocol Outline:
 - HEK cells expressing the specific transporter are cultured and plated in multi-well plates.
 - The cells are washed with a buffer solution.
 - Cells are pre-incubated with varying concentrations of the test compound (**flephedrone**).
 - A radiolabeled substrate (e.g., [3 H]dopamine) is added to initiate the uptake reaction.

- Uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
- The reaction is terminated by rapid washing with ice-cold buffer to remove the extracellular radiolabeled substrate.
- The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.
- The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

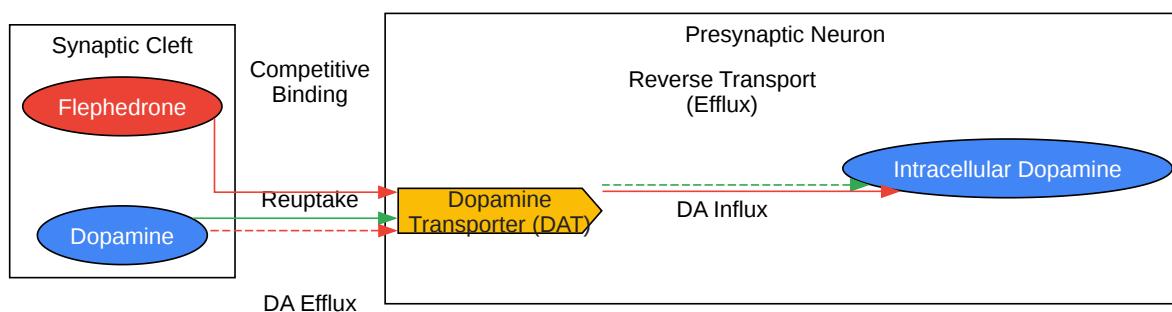
2. Radioligand Binding Assay

- Objective: To determine the affinity of a compound for the transporter binding site.
- Preparation: Cell membranes are prepared from HEK 293 cells expressing the transporter of interest.
- Protocol Outline:
 - Cell membranes are incubated with a specific radioligand that binds to the transporter (e.g., [¹²⁵I]RTI-55).
 - Varying concentrations of the test compound (**flephedrone**) are added to compete with the radioligand for binding.
 - The mixture is incubated to allow for binding equilibrium to be reached.
 - The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
 - The radioactivity retained on the filters is measured.
 - The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined.
 - The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

3. Neurotransmitter Release Assay (Efflux Assay)

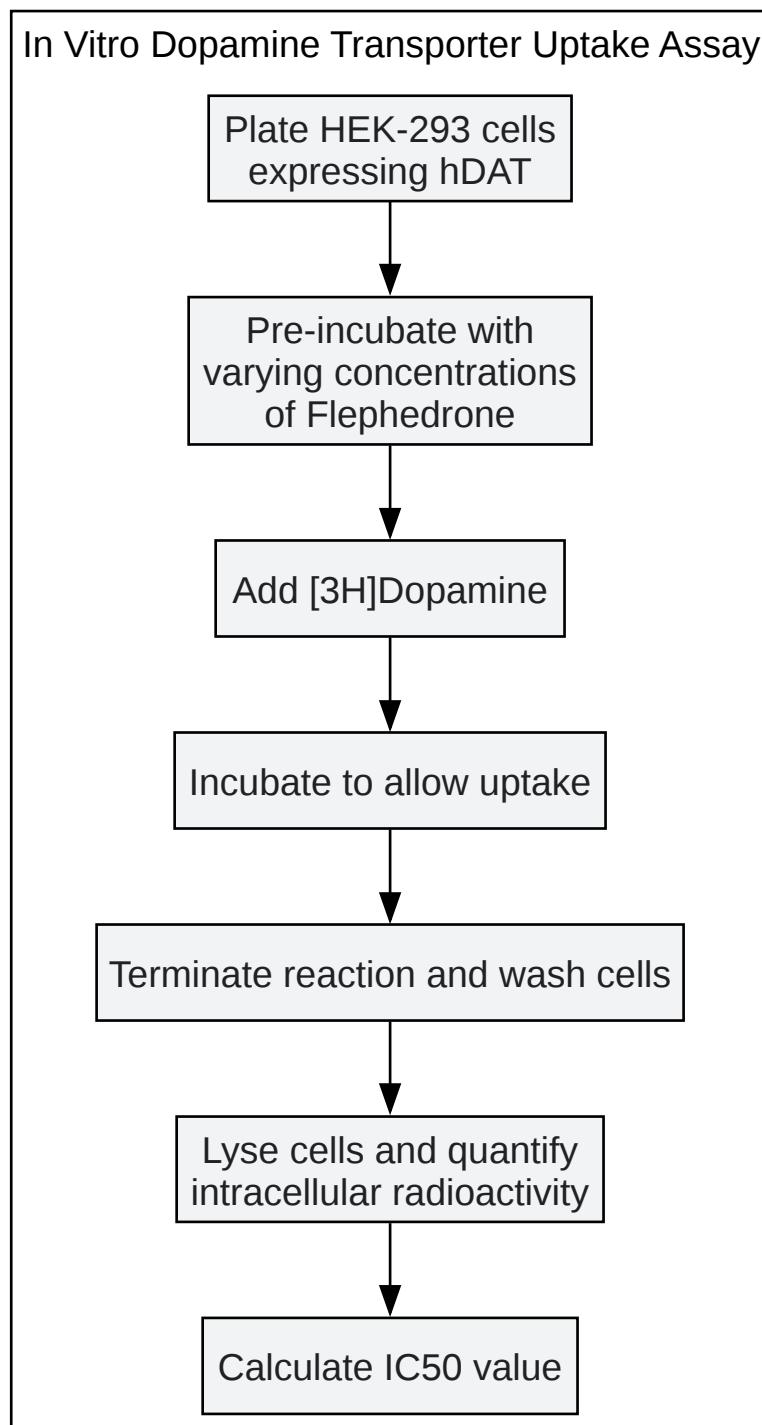
- Objective: To determine if a compound acts as a substrate and induces transporter-mediated efflux (release).
- Cell Lines: HEK 293 cells expressing the relevant transporter are utilized.
- Protocol Outline:
 - Cells are preloaded with a radiolabeled substrate (e.g., [³H]dopamine).
 - After preloading, the cells are washed to remove the extracellular substrate.
 - The cells are then exposed to varying concentrations of the test compound (**flephedrone**).
 - The amount of radiolabeled substrate released into the extracellular medium is measured over time.
 - A compound is considered a releaser if it induces a significantly greater efflux than a standard uptake inhibitor (e.g., mazindol for DAT).[1]
 - The concentration of the compound that produces 50% of the maximal release effect (EC₅₀) is calculated.

Visualizations



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Caption: Mechanism of **flephedrone** at the dopamine transporter.

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Caption: Experimental workflow for a dopamine uptake assay.

Conclusion

Flephedrone's primary mechanism of action on the dopaminergic system is characterized by its function as a competitive substrate at the dopamine transporter. It potently inhibits dopamine reuptake and induces dopamine efflux, leading to increased extracellular dopamine concentrations. This dual action underscores its classification as a psychostimulant with a significant potential for abuse. The methodologies outlined in this guide provide a framework for the continued investigation of novel psychoactive substances and their interactions with monoamine transporters.

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